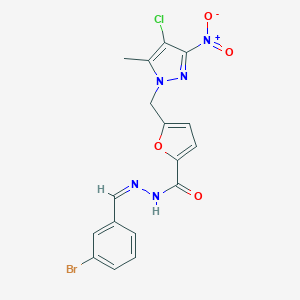![molecular formula C20H19ClN6O3S B445889 N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)
N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound that features a benzodioxole ring, a triazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using a variety of reagents and conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and triazole rings may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethylene)-1,3-benzodioxol-5-amine
- Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl
- N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
Uniqueness
What sets N’-(1,3-benzodioxol-5-ylmethylene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzodioxole and triazole rings, along with the hydrazide group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19ClN6O3S |
|---|---|
Molecular Weight |
458.9g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O3S/c1-27-18(10-22-15-4-2-3-14(21)8-15)24-26-20(27)31-11-19(28)25-23-9-13-5-6-16-17(7-13)30-12-29-16/h2-9,22H,10-12H2,1H3,(H,25,28)/b23-9+ |
InChI Key |
DWVCFBPDJJSLDJ-NUGSKGIGSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC3=C(C=C2)OCO3)CNC4=CC(=CC=C4)Cl |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)CNC4=CC(=CC=C4)Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC3=C(C=C2)OCO3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B445807.png)
![Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B445811.png)




![N-{4-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B445822.png)


![2-(3-bromophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B445827.png)

![2-(4-chlorophenoxy)-N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445830.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-methylthiophene-2-carbohydrazide](/img/structure/B445831.png)
